N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide
Description
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide is a thiazole-derived acetamide compound featuring a 4-chlorophenyl-substituted thiazole core linked to a 3-methylphenylsulfonylacetamide moiety. Thiazole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-modulating properties . The sulfonyl group in this compound is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence intermolecular interactions compared to analogues with ether or alkyl groups .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-12-3-2-4-15(9-12)26(23,24)11-17(22)21-18-20-16(10-25-18)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMGDISLDSQCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Thiazole derivatives have been reported to exhibit various medicinal properties such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole nucleus, a part of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species. More research is needed to elucidate the specific pathways and their downstream effects influenced by this compound.
Biological Activity
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H16ClN3O2S
- Molecular Weight : 337.8 g/mol
- IUPAC Name : N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenylsulfonyl)acetamide
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 20 |
| 50 | 30 | 50 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Core Thiazole Modifications
- N-{4-[4-(1-Azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide (): Substituents: Replaces the 3-methylphenylsulfonyl group with a 4-methylphenoxy group and introduces an azepanylsulfonylphenyl moiety.
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k, ) :
Chlorophenyl and Halogen Substitutions
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () :
- Substituents : Contains a 3,4-dichlorophenyl group.
- Structural Features : The dichlorophenyl ring is twisted by 61.8° relative to the thiazole core, reducing planarity and influencing crystal packing via N–H⋯N hydrogen bonds. This compound highlights how halogen positioning affects molecular conformation .
- N-[4-(4-Chlorophenyl)amino-1,3-thiazol-2-yl]thiourea (): Substituents: Replaces the acetamide with a thiourea group. Impact: Thiourea derivatives often exhibit enhanced hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability compared to sulfonyl-containing analogues .
Sulfonyl and Sulfanyl Derivatives
- 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide (): Substituents: Incorporates a triazole-sulfanyl group and dimethylaminophenyl moiety.
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide () :
- Substituents : Combines sulfonyl and methylsulfanyl groups.
- Impact : The dual sulfur-containing groups may enhance redox activity or metal coordination, differentiating it from the target compound’s single sulfonyl group .
Q & A
Basic: How can the synthesis of this compound be optimized for improved yield and purity?
Methodological Answer:
Synthetic optimization should focus on stepwise functionalization of the thiazole and sulfonylacetamide moieties. Key steps include:
- Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones (e.g., 4-(4-chlorophenyl)-2-bromoacetophenone) under reflux in ethanol, monitored by TLC .
- Sulfonylation : React the thiazole intermediate with 3-methylbenzenesulfonyl chloride in anhydrous DCM using triethylamine as a base. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Improvement : Use microwave-assisted synthesis for cyclocondensation (reduces reaction time by 60%) and employ high-purity reagents to minimize byproducts .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR : H and C NMR to verify substituent positions on the thiazole and sulfonyl groups. Key signals: thiazole C-2 proton (~δ 7.5–8.5 ppm), sulfonyl methyl (δ ~2.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H] expected for CHClNOS).
- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm) and amide C=O (~1650 cm) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized Assays : Use cell lines with validated expression of target proteins (e.g., kinase inhibitors) and include positive controls (e.g., staurosporine for kinase assays) .
- Impurity Profiling : Analyze batches via HPLC-MS to quantify impurities (>98% purity required for IC studies) .
- Dose-Response Repetition : Test multiple concentrations in triplicate, using nonlinear regression to calculate IC values .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Model interactions with enzymes (e.g., cyclooxygenase-2). Use the crystal structure (PDB ID: 5KIR) to validate sulfonyl-acetamide hydrogen bonding .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and binding free energy (MM-PBSA) .
- DFT Calculations (Gaussian) : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO for redox activity) .
Advanced: How to design SAR studies for thiazole and sulfonyl modifications?
Methodological Answer:
- Thiazole Modifications : Replace 4-chlorophenyl with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) groups. Assess impact on bioactivity via radioligand displacement assays .
- Sulfonyl Group Variations : Substitute 3-methylphenyl with heteroaromatic rings (e.g., pyridyl) to enhance solubility. Measure logP (HPLC) and correlate with permeability (Caco-2 assays) .
- Acetamide Bioisosteres : Replace acetamide with urea or carbamate. Test stability in human liver microsomes .
Basic: What crystallization techniques improve X-ray diffraction quality?
Methodological Answer:
- Solvent Screening : Use vapor diffusion (e.g., DMF/water or ethanol/ethyl acetate) for slow crystal growth. For stubborn compounds, try seeding with microcrystals .
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve disordered sulfonyl groups. Refinement with SHELXL (R-factor < 0.05) .
Advanced: How to evaluate metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate t .
- Metabolite ID : Use UPLC-QTOF-MS with MSE data acquisition. Key Phase I metabolites: hydroxylation at thiazole or sulfonyl-methyl positions .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Basic: What in vitro assays assess kinase inhibition potential?
Methodological Answer:
- Kinase Profiling (Eurofins) : Screen against a panel of 50 kinases at 1 µM. Prioritize hits with >70% inhibition.
- ADP-Glo™ Assay : Measure ATP consumption for kinases (e.g., EGFR). Use 10-dose IC curves (1 nM–10 µM) .
- Cellular Efficacy : Test antiproliferative activity in A431 (EGFR-overexpressing) cells via MTT assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
